N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide
CAS No.: 1396751-62-4
Cat. No.: VC11878187
Molecular Formula: C14H18F3NO2S
Molecular Weight: 321.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396751-62-4 |
|---|---|
| Molecular Formula | C14H18F3NO2S |
| Molecular Weight | 321.36 g/mol |
| IUPAC Name | N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H18F3NO2S/c1-13(20,7-8-21-2)9-18-12(19)10-5-3-4-6-11(10)14(15,16)17/h3-6,20H,7-9H2,1-2H3,(H,18,19) |
| Standard InChI Key | MHLQNYXCWZILBE-UHFFFAOYSA-N |
| SMILES | CC(CCSC)(CNC(=O)C1=CC=CC=C1C(F)(F)F)O |
| Canonical SMILES | CC(CCSC)(CNC(=O)C1=CC=CC=C1C(F)(F)F)O |
Introduction
Chemical Identification and Structural Properties
Molecular and IUPAC Nomenclature
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IUPAC Name: N-(2-Hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide
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CAS Number: 1396751-62-4
Structural Features
The compound comprises:
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A 2-(trifluoromethyl)benzamide moiety, providing hydrophobic and electron-withdrawing properties.
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A 2-hydroxy-2-methyl-4-(methylsulfanyl)butyl side chain, contributing to solubility modulation via hydroxyl and thioether groups.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available | |
| Solubility | Likely moderate in polar solvents (based on hydroxyl and thioether groups) |
Synthesis and Reaction Pathways
Synthetic Routes
The compound can be synthesized via multi-step reactions, as inferred from analogous benzamide derivatives :
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Fluorination and Cyano Substitution: Starting from dichlorotrifluorotoluene, fluorination and cyano substitution yield intermediates.
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Hydrogenation and Hydrolysis: Catalytic hydrogenation (e.g., Raney nickel) followed by hydrolysis forms the benzamide backbone .
Table 2: Representative Reaction Conditions
| Step | Reagents/Catalysts | Yield |
|---|---|---|
| Fluorination | KF, DMF, 60–260°C | 67–75% |
| Hydrogenation | H₂, Pd/C, MeOH, 25°C | 85–90% |
| Amide Coupling | EDC/HOBt, DCM, RT | 70–80% |
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| ARRY-142886 (MEK inhibitor) | 14 | MEK1 kinase |
| PD0325901 | 20 (EC₅₀) | ERK phosphorylation |
Physicochemical and ADMET Profiling
Predicted ADMET Properties
Table 4: In Silico ADMET Predictions
| Parameter | Prediction | Model Used |
|---|---|---|
| GI Absorption | High | SwissADME |
| BBB Permeability | Moderate | PreADMET |
| CYP Inhibition | Low (CYP3A4, CYP2D6) | ADMETLab |
Applications in Drug Development
Therapeutic Targets
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Antiviral Agents: Trifluoromethyl benzamides are explored for HIV protease inhibition .
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Antiparasitics: Analogous compounds show efficacy against Plasmodium falciparum (malaria) .
Structural Optimization
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